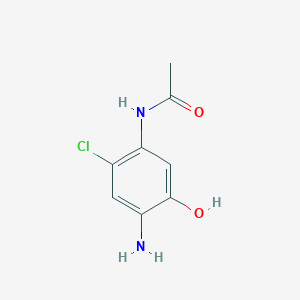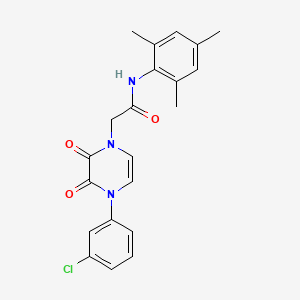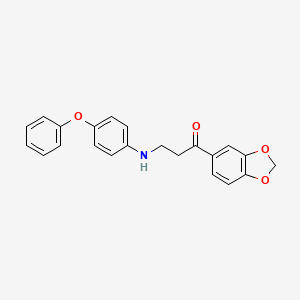
1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone is a chemical that is likely to possess a benzodioxole moiety as indicated by its name. Benzodioxole structures are known to be present in various natural products and synthetic compounds, which can be incorporated into larger molecules such as lignins in plants or used in the fragrance industry . The presence of the phenoxyanilino group suggests potential for interactions with biological systems, possibly exhibiting antimicrobial properties as seen in related structures .
Synthesis Analysis
The synthesis of related benzodioxole compounds typically involves the reaction of phenolic or aniline derivatives with other chemical reagents. For instance, the synthesis of (prop-2-ynyloxy)benzene derivatives has been achieved by reacting phenol and aniline derivatives with propargyl bromide in the presence of a base like K2CO3 and a solvent such as acetone . This method provides good yields and is cost-effective, suggesting that a similar approach might be applicable for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reveals the presence of intramolecular hydrogen bonds and pi-pi stacking interactions, which are crucial for the stability of the supramolecular structure . These structural features are likely to be relevant for 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone as well, influencing its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of the benzodioxole and phenoxyanilino groups in the compound suggests that it could participate in various chemical reactions. The electron-withdrawing or donating nature of substituents on the benzene rings can significantly affect the reactivity of these compounds. For example, electron-withdrawing groups can stabilize the phenoxide ion, facilitating certain reactions, while electron-donating groups may have the opposite effect .
Physical and Chemical Properties Analysis
The physical properties of related fragrance materials, such as 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, have been summarized in toxicological reviews, indicating that these properties are important for safety assessments . Although the exact physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone are not detailed in the provided papers, it can be inferred that the compound's structure would confer specific solubility, boiling and melting points, and stability characteristics that are relevant for its potential applications.
科学的研究の応用
Organic Impurity Profiling
- In the synthesis of methylone from catechol, 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone was identified as one of the organic impurities. This study contributes to understanding the chemical profiles of methylone and its intermediate compounds, highlighting the role of this compound in the synthesis process (Heather et al., 2017).
Vinylphosphonium Salt Mediated Reactions
- The compound reacts in a vinylphosphonium salt mediated reaction, highlighting its reactivity and potential applications in organic synthesis (Yavari et al., 2006).
Structural Analysis
- Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular and electronic structures. This is vital for understanding the compound's behavior in various applications (Low et al., 2004).
Synthesis of Novel Compounds
- Research on the synthesis of novel compounds incorporating the 1,3-benzodioxol nucleus has been carried out. This research is significant for developing new materials and drugs (Chauhan et al., 2008).
Fragrance Material Review
- The compound has been reviewed as a fragrance ingredient, indicating its potential use in the fragrance industry (Mcginty et al., 2012).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-20(16-6-11-21-22(14-16)26-15-25-21)12-13-23-17-7-9-19(10-8-17)27-18-4-2-1-3-5-18/h1-11,14,23H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWNSYGVYTUUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)
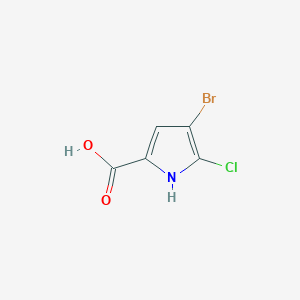
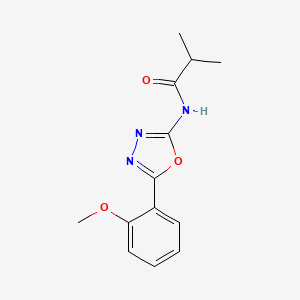
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)
![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)
![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)



